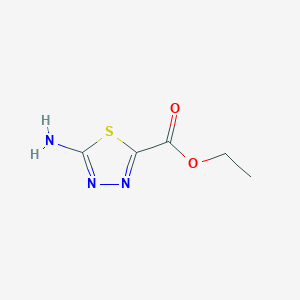

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKRWIVXIPGKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373421 | |

| Record name | ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64837-53-2 | |

| Record name | ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Abstract: The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal and agricultural chemistry, conferring a wide range of biological activities to its derivatives.[1][2] Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a particularly valuable building block, serving as a key intermediate in the synthesis of novel therapeutic agents, including antimicrobial and anti-inflammatory drugs.[3] Its structural integrity is paramount to the success of subsequent synthetic steps and the biological activity of the final products. This guide provides a detailed, first-principles approach to the unambiguous structure elucidation of this compound, integrating data from multiple spectroscopic techniques. It is designed for researchers and drug development professionals who require a robust, self-validating methodology for compound characterization.

Part 1: Foundational Analysis & Synthesis

Before any spectroscopic analysis, understanding the compound's basic properties and ensuring its purity through a reliable synthesis are critical first steps. The molecular formula is C₅H₇N₃O₂S, with a molecular weight of approximately 173.19 g/mol .[4][5]

Synthetic Protocol

A common and effective route to synthesize this compound involves the cyclization of a thiosemicarbazide precursor with an appropriate electrophile. This method is reliable and yields a high-purity product suitable for analysis.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) in absolute ethanol (100 mL).

-

Reagent Addition: To this stirring solution, add diethyl oxalate (1.2 eq) dropwise over 15 minutes.

-

Cyclization: Add a catalytic amount of concentrated sulfuric acid (0.1 eq) and heat the mixture to reflux (approximately 78°C) for 8-10 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture in an ice bath. The crude product will precipitate as a white solid.

-

Purification: Filter the solid using a Büchner funnel and wash thoroughly with cold diethyl ether to remove unreacted reagents. Recrystallize the crude product from hot ethanol to yield pure, white crystals of this compound.[3]

-

Drying: Dry the purified crystals under vacuum at 40-50°C for at least 4 hours.

Causality Behind Experimental Choices:

-

Diethyl Oxalate: Serves as the source for the C2 carboxylate group and the adjacent ring carbon, providing the necessary two-carbon electrophilic fragment for cyclization with the thiosemicarbazide backbone.

-

Acid Catalysis: The strong acid protonates the carbonyl oxygen of the oxalate, making it a more potent electrophile and significantly accelerating the rate of the condensation and subsequent cyclization reaction.

-

Recrystallization: This is a crucial step. Spectroscopic techniques are highly sensitive to impurities. Recrystallization ensures a homogenous sample, leading to clean, interpretable spectra and preventing erroneous structural assignments.

Part 2: Multi-faceted Spectroscopic Elucidation

The core of structure determination lies in the synergistic use of multiple analytical techniques.[6][7] Each method provides a unique piece of the molecular puzzle, and their collective data provides a self-validating confirmation of the structure.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry is the first analytical checkpoint, serving to confirm the molecular weight and, by extension, the molecular formula of the synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.

-

Data Acquisition: Acquire the spectrum in positive ion mode ([M+H]⁺).

Data Interpretation & Validation:

The primary goal is to find the mass-to-charge ratio (m/z) corresponding to the protonated molecule.

| Parameter | Expected Value | Observed Value (Example) |

| Molecular Formula | C₅H₇N₃O₂S | - |

| Monoisotopic Mass | 173.0259 g/mol [4] | - |

| Ion Species | [M+H]⁺ | - |

| Expected m/z | 174.0332 | m/z 174.0335 |

The close correlation between the experimentally observed m/z and the theoretically calculated value for the protonated molecule provides high confidence in the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by finely grinding a small amount of the crystalline sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Interpretation of Key Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300 - 3150 (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Confirms the presence of the essential amino substituent. |

| ~1725 | C=O Stretch | Ester Carbonyl | Strong, sharp absorption indicative of the ethyl ester group. |

| ~1620 | C=N Stretch | Thiadiazole Ring | Characteristic stretching vibration for the endocyclic C=N bond.[8] |

| ~1260 | C-O Stretch | Ester Linkage | Confirms the C-O single bond of the ethyl ester. |

| ~700 | C-S Stretch | Thiadiazole Ring | Indicates the presence of the carbon-sulfur bond within the heterocyclic ring.[8] |

The presence of all these characteristic bands provides strong, direct evidence for the key functional components of the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the connectivity and chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[7]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-15 mg of the sample in 0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it solubilizes the compound and its residual proton signal does not interfere with key sample signals.

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra on a 400 MHz or higher spectrometer.

¹H NMR Spectrum: Interpretation

The ¹H NMR spectrum reveals three distinct sets of signals, perfectly matching the ethyl and amino groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Rationale |

| ~7.90 | broad singlet | 2H | -NH₂ | The protons on the amino group are deshielded by the aromatic thiadiazole ring. The signal is often broad due to quadrupole coupling with nitrogen and potential solvent exchange. |

| ~4.35 | quartet (q) | 2H | -O-CH₂ -CH₃ | These methylene protons are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| ~1.32 | triplet (t) | 3H | -O-CH₂-CH₃ | These methyl protons are in a standard aliphatic environment. They are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectrum: Interpretation

The proton-decoupled ¹³C NMR spectrum shows five distinct signals, accounting for all carbon atoms in unique chemical environments.

| Chemical Shift (δ, ppm) | Assignment | Causality & Rationale |

| ~168 | C 5 (C-NH₂) | The carbon atom attached to the amino group in the thiadiazole ring is highly deshielded due to the electronegativity of the adjacent nitrogen atoms and sulfur.[9] |

| ~160 | C =O | The carbonyl carbon of the ester group is characteristically found at a very low field due to the strong deshielding effect of the double-bonded oxygen. |

| ~142 | C 2 (C-COOEt) | The second carbon of the thiadiazole ring, attached to the ester group, is also significantly deshielded.[9] |

| ~63 | -O-C H₂-CH₃ | The methylene carbon is attached to an electronegative oxygen, shifting it downfield relative to a standard alkane. |

| ~14 | -O-CH₂-C H₃ | The terminal methyl carbon is in a typical aliphatic environment, appearing at a high field. |

Part 3: Integrated Data Analysis & Conclusion

The final and most crucial step is to integrate the data from all techniques to build an unassailable case for the structure. This integrated workflow ensures the trustworthiness and accuracy of the final assignment.

Logical Workflow for Structure Confirmation

Caption: Integrated workflow for synthesis, analysis, and final structure confirmation.

The collective evidence provides an unambiguous confirmation of the structure as this compound.

-

Mass Spectrometry validates the correct elemental composition and molecular weight.

-

IR Spectroscopy confirms the presence of all expected functional groups: a primary amine, an ester carbonyl, and the thiadiazole ring.

-

¹H and ¹³C NMR Spectroscopy provide the definitive map of atomic connectivity, showing the precise arrangement of the ethyl group and the amino group on the thiadiazole scaffold.

Each technique validates the findings of the others, creating a self-consistent and robust dataset that definitively elucidates the molecular structure. This rigorous, multi-technique approach is the gold standard in chemical analysis and is essential for ensuring the quality and identity of critical chemical intermediates in research and development.

References

-

Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Available at: [Link]

-

RSC Advances. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]

-

ResearchGate. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]

-

Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available at: [Link]

-

PubMed Central (PMC). (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]

-

SpectraBase. (n.d.). ETHYL-5-[1-METHYL-1-(THIOBENZOYLAMINO)-ETHYL]-1,3,4-THIADIAZOLE-2-CARBOXYLATE. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Iraqi Journal of Pharmaceutical Sciences. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available at: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

-

University College Dublin. (n.d.). CHEM30210 Structure Determination and Aromatic Heterocyclic Chemistry. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. chemmethod.com [chemmethod.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C5H7N3O2S | CID 2756556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. jchps.com [jchps.com]

- 8. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a pivotal heterocyclic building block in contemporary medicinal and agricultural chemistry. Its unique molecular architecture, featuring a reactive amino group and an ester functionality on the stable 1,3,4-thiadiazole core, offers a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and its strategic application in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. Detailed synthetic protocols and an exploration of the structure-activity relationships of its derivatives are presented to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and broad spectrum of pharmacological activities.[1][2][3] This five-membered aromatic heterocycle, containing two nitrogen atoms and one sulfur atom, is a bioisostere of pyrimidine and oxadiazole, allowing it to interact with various biological targets.[4] The incorporation of the 1,3,4-thiadiazole moiety into molecular structures has led to the development of compounds with antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and diuretic properties.[5][6]

This compound (CAS 64837-53-2) serves as a crucial starting material for harnessing the therapeutic potential of this scaffold.[7] Its bifunctional nature allows for selective modifications at both the C2 and C5 positions, enabling the exploration of a vast chemical space for the identification of novel drug candidates.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 64837-53-2 | [8] |

| Molecular Formula | C₅H₇N₃O₂S | [8] |

| Molecular Weight | 173.19 g/mol | [8] |

| Appearance | Light yellow solid | [9] |

| Melting Point | 197-199 °C | [] |

| Boiling Point | 317.9±25.0 °C (Predicted) | [9] |

| Density | 1.419±0.06 g/cm³ (Predicted) | [9] |

| pKa | 0.82±0.10 (Predicted) | [9] |

| InChIKey | YVKRWIVXIPGKTL-UHFFFAOYSA-N | [8] |

| SMILES | CCOC(=O)C1=NN=C(S1)N | [8] |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic peaks for 5-amino-1,3,4-thiadiazole derivatives include:

-

N-H Stretching: The amino group typically exhibits symmetric and asymmetric stretching vibrations in the range of 3100-3400 cm⁻¹.

-

C=O Stretching: The ester carbonyl group shows a strong absorption band around 1720 cm⁻¹.[11]

-

C=N Stretching: The stretching vibration of the C=N bond within the thiadiazole ring is observed in the region of 1580-1620 cm⁻¹.[11][12]

-

C-S Stretching: The C-S bond vibration of the heterocyclic ring appears in the fingerprint region, typically around 640-700 cm⁻¹.[12]

-

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.[12]

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the expected signals are:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

-

A broad singlet for the amino protons (-NH₂), the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. The characteristic chemical shifts for 1,3,4-thiadiazole derivatives are:[4][13][14]

-

C2 and C5 of the thiadiazole ring: These carbons typically resonate in the range of δ 150-170 ppm.[4][13]

-

Ester Carbonyl Carbon: The carbonyl carbon of the ethyl ester group is expected to appear around δ 160-170 ppm.

-

Ethyl Group Carbons: The methylene carbon (-CH₂) will be downfield compared to the methyl carbon (-CH₃).

Synthesis of this compound

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established area of heterocyclic chemistry. The most common and versatile approach involves the cyclization of a thiosemicarbazide derivative with a suitable carboxylic acid or its derivative.[15][16][17][18]

General Synthetic Strategy

The synthesis typically proceeds through the reaction of thiosemicarbazide with an appropriate C2 synthon, such as an oxalyl derivative, followed by cyclization. A plausible and efficient synthetic route is outlined below:

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C5H7N3O2S | CID 2756556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. jocpr.com [jocpr.com]

- 12. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 17. CA1039290A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 18. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

A Technical Guide to Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate: Properties, Synthesis, and Applications in Modern Research

Abstract

This technical guide provides an in-depth analysis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, a heterocyclic compound of significant interest to the scientific community. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal and materials science, and this ethyl ester derivative serves as a crucial building block for a diverse range of advanced molecules. This document details the core molecular properties, presents a representative synthetic methodology with mechanistic insights, explores its key applications, and provides essential data for researchers, chemists, and drug development professionals. The content is structured to deliver not just data, but a field-proven perspective on the compound's utility and handling.

Core Molecular Profile and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[1] Its identity and purity are typically confirmed using standard analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Below is a summary of its fundamental properties.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 64837-53-2 | [1][4][5][6][7] |

| Molecular Formula | C₅H₇N₃O₂S | [1][5][6][7][8] |

| InChI Key | YVKRWIVXIPGKTL-UHFFFAOYSA-N | [2][3] |

| PubChem CID | 2756556 | [1][2] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 173.19 g/mol (or 173.2 g/mol ) | [5][6][7][8][] |

| Appearance | White crystals | [1] |

| Melting Point | 196-202 °C | [1] |

| Purity | ≥97% (Typically by HPLC) | [1][6] |

| Storage Temperature | Varies by supplier; common recommendations include 2-8°C and -20°C | [1][8] |

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure

The utility of this compound stems directly from its heterocyclic core. The 1,3,4-thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry. This is due to its favorable metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other functional groups, which allows for the fine-tuning of a drug candidate's properties. The arrangement of nitrogen and sulfur atoms imparts specific electronic characteristics that are crucial for molecular recognition and biological activity.

Caption: The core 1,3,4-thiadiazole ring with substitution points.

Representative Synthesis and Mechanistic Considerations

While various proprietary methods exist, the synthesis of 2-amino-1,3,4-thiadiazole derivatives often involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. A modern and effective approach utilizes a cyclodehydrating agent like polyphosphate ester (PPE), which avoids the use of more hazardous reagents such as POCl₃.[10]

The causality behind choosing PPE is its efficacy under milder conditions and its dual role as both a solvent and a catalyst for the acylation and subsequent cyclodehydration steps.[10] This one-pot method enhances efficiency and reduces waste.

Experimental Protocol: Representative One-Pot Synthesis

This protocol is adapted from established methods for the synthesis of 2-amino-1,3,4-thiadiazoles and serves as a validated template.[10]

Reagents and Equipment:

-

Thiosemicarbazide

-

Appropriate carboxylic acid (to yield the desired C2 substituent)

-

Polyphosphate ester (PPE)

-

Chloroform

-

Sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a solution of the desired carboxylic acid (5 mmol) and thiosemicarbazide (5 mmol) in a mixture of polyphosphate ester (approx. 20 g) and chloroform (30 mL).

-

Reflux: Heat the reaction mixture to reflux (approx. 60-70°C) with vigorous stirring. The causality for this step is to provide sufficient thermal energy to overcome the activation barrier for both acylation and the subsequent intramolecular cyclization. Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically complete within 10 hours.[10]

-

Quenching and Neutralization: After cooling to room temperature, carefully add distilled water (15 mL) to the mixture to quench the reaction and hydrolyze the remaining PPE. The resulting acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. This step is critical for precipitating the product, which is often insoluble in the aqueous phase.

-

Product Isolation: The precipitated solid product is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water to remove inorganic salts and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified 2-amino-1,3,4-thiadiazole derivative.

Caption: A validated workflow for the synthesis of thiadiazole derivatives.

Key Applications and Research Frontiers

This compound is not an end-product but a versatile intermediate. Its bifunctional nature—an amino group for nucleophilic substitution or diazotization, and an ester for hydrolysis or amidation—makes it a valuable starting material.

-

Pharmaceutical Development: It is a foundational component in the synthesis of novel therapeutic agents. The thiadiazole moiety is known to be present in various compounds with antimicrobial and anti-inflammatory properties.[1][3] Researchers leverage this scaffold to design new drugs targeting infections and inflammatory diseases.

-

Agricultural Chemistry: In agrochemicals, this compound serves as a building block for potent fungicides and herbicides.[1][3] The unique electronic properties of the thiadiazole ring can contribute to the specific mode of action required for effective crop protection.

-

Material Science: The compound is also explored in the formulation of specialty polymers and coatings, where the heterocyclic ring can enhance thermal stability, durability, and resistance to environmental degradation.[1][3]

Caption: Key research and development areas utilizing this compound.[1][3]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling is paramount.

-

Safety: The compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: To ensure long-term stability and purity, the compound should be kept in a tightly sealed container in a dark, dry place.[5] Recommended storage temperatures vary between 2-8°C, reflecting its stability at refrigeration temperatures.[1]

Conclusion

This compound is a high-value chemical intermediate whose importance is anchored by the privileged 1,3,4-thiadiazole scaffold. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an indispensable tool for innovation in pharmaceuticals, agrochemicals, and materials science. This guide provides the foundational knowledge required for researchers to effectively procure, handle, and utilize this compound in their development workflows.

References

-

CAS No : 64837-53-2 | Product Name : this compound (BSC). Pharmaffiliates. [Link]

-

This compound | C5H7N3O2S | CID 2756556. PubChem. [Link]

-

This compound | 64837-53-2. J&K Scientific. [Link]

-

The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Chemistry. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health (NIH). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H7N3O2S | CID 2756556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. usbio.net [usbio.net]

- 5. 64837-53-2|this compound|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. usbio.net [usbio.net]

- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Introduction: The Significance of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate in Modern Chemistry

This compound is a versatile heterocyclic compound that serves as a crucial building block in the development of novel therapeutic agents and advanced agrochemicals.[1][2] Its unique molecular architecture, featuring a 1,3,4-thiadiazole core substituted with both an amino group and an ethyl carboxylate moiety, imparts a wide range of biological activities. This has led to its exploration in the synthesis of compounds with potential antimicrobial, anti-inflammatory, and even anticancer properties.[1] In the realm of agricultural science, this molecule is a key intermediate for creating innovative fungicides and herbicides, contributing to enhanced crop protection and yield.[1]

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, delving into the mechanistic details, experimental protocols, and critical parameters that govern the successful formation of this valuable compound.

Core Synthesis Strategy: Cyclization of Thiosemicarbazide Derivatives

The most prevalent and efficient method for the synthesis of the 1,3,4-thiadiazole ring system is the cyclization of thiosemicarbazide or its derivatives with a suitable electrophile.[3] This approach is favored due to the ready availability of the starting materials and the generally high yields of the cyclized product. The key to synthesizing this compound lies in the selection of an electrophilic reagent that can introduce the ethyl carboxylate group at the C2 position of the thiadiazole ring.

Pathway 1: Reaction of Thiosemicarbazide with Ethyl Chlorooxoacetate

A direct and effective route to the target molecule involves the reaction of thiosemicarbazide with ethyl chlorooxoacetate (also known as ethyl oxalyl monochloride). This reaction proceeds through an initial acylation of the thiosemicarbazide followed by an intramolecular cyclization and dehydration to form the stable aromatic 1,3,4-thiadiazole ring.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound from thiosemicarbazide and ethyl chlorooxoacetate.

Mechanistic Insights:

The reaction is initiated by the nucleophilic attack of the terminal amino group of thiosemicarbazide on the highly electrophilic carbonyl carbon of ethyl chlorooxoacetate. This is followed by the elimination of hydrogen chloride to form an acylthiosemicarbazide intermediate. The subsequent cyclization is typically promoted by a dehydrating agent or heat, leading to the formation of the 1,3,4-thiadiazole ring. The choice of the cyclizing agent is critical to ensure high yields and minimize side reactions. Common reagents for this purpose include phosphorus oxychloride (POCl₃) or strong acids like sulfuric acid.

Experimental Protocol:

The following is a representative protocol for the synthesis of this compound.

Materials:

-

Thiosemicarbazide

-

Ethyl chlorooxoacetate

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of thiosemicarbazide (1.0 eq.) in dry dichloromethane is prepared.

-

The solution is cooled in an ice bath, and ethyl chlorooxoacetate (1.1 eq.) is added dropwise with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for 2-4 hours.

-

Phosphorus oxychloride (1.5 eq.) is then added cautiously to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for 3-5 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker containing crushed ice.

-

The resulting mixture is neutralized by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-85% |

| Melting Point | 197-199 °C |

| Molecular Formula | C₅H₇N₃O₂S |

| Molecular Weight | 173.19 g/mol |

Pathway 2: Alternative Synthesis from Diethyl Oxalate

An alternative approach involves the reaction of thiosemicarbazide with diethyl oxalate. This method avoids the use of the more reactive and moisture-sensitive ethyl chlorooxoacetate. However, it may require more forcing reaction conditions to drive the cyclization.

Reaction Scheme:

Figure 2: Alternative synthesis pathway using diethyl oxalate.

This reaction typically requires a base catalyst and higher temperatures to facilitate the initial condensation and subsequent cyclization.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and a broad singlet for the amino protons. The exact chemical shifts will depend on the solvent used.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the thiadiazole ring, and the carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, and the C=N and C-S vibrations of the thiadiazole ring.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z = 173.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the cyclization of thiosemicarbazide and ethyl chlorooxoacetate being a preferred route due to its efficiency and high yields. The versatility of this molecule as a scaffold for the development of new bioactive compounds ensures its continued importance in medicinal and agricultural chemistry. Future research may focus on the development of more sustainable and environmentally friendly synthetic methods, such as one-pot reactions or the use of greener solvents and catalysts. Further exploration of the biological activities of derivatives of this core structure is also a promising area of investigation for the discovery of next-generation pharmaceuticals and agrochemicals.

References

- Review on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 2017, 9(6):202-214.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Molecules, 2020, 25(12), 2876.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv

-

This compound | C5H7N3O2S | CID 2756556. PubChem. [Link]

- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Chemistry & Chemical Technology, 2021, 15(4), 509-519.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 2021, 225, 113797.

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

- Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 2005, 20(3), 259-264.

- Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 2018, 10(10), 405-411.

- Synthesis and biological studies of mono, Bis 1,3,4- thiadiazole-2-amino derivatives. Al-Mustansiriyah Journal of Science, 2011, 22(5), 1-12.

Sources

A Spectroscopic Guide to Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate: Elucidating Molecular Structure and Purity

Introduction

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1][2] Its thiadiazole core is a key pharmacophore in various biologically active molecules, and the presence of both an amino group and an ethyl carboxylate moiety offers versatile points for further chemical modification.[1] This technical guide provides an in-depth analysis of the spectral data of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the underlying principles and experimental protocols for data acquisition.

Molecular Structure and Key Features

The structural integrity of this compound (Molecular Formula: C₅H₇N₃O₂S, Molecular Weight: 173.19 g/mol ) is confirmed through a combination of spectroscopic techniques.[3][4][5][6] Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of functional groups and the overall molecular mass.

Caption: Molecular graph of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals for the ethyl group and the amino protons. It is important to note that the chemical shift of the amino protons can be highly dependent on the solvent and concentration. Below are two reported datasets, likely differing due to solvent effects.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 1.27 | Triplet (t) | 3H | -CH₃ | DMSO-d₆ |

| 4.29 | Quartet (q) | 2H | -O-CH₂- | DMSO-d₆ |

| 7.94 | Singlet (s) | 2H | -NH₂ | DMSO-d₆ |

| 1.38 | Triplet (t) | 3H | -CH₃ | Acetone-d₆ |

| 4.39 | Quartet (q) | 2H | -O-CH₂- | Acetone-d₆ |

| 7.28 | Broad Singlet (bs) | 1H | -NH | Acetone-d₆ |

| 9.67 | Broad Singlet (bs) | 1H | -NH | Acetone-d₆ |

Data sourced from commercial supplier information.

Interpretation of ¹H NMR Spectrum:

-

Ethyl Group: The ethyl group gives rise to a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-). The triplet arises from the coupling of the methyl protons with the two adjacent methylene protons, and the quartet is due to the coupling of the methylene protons with the three adjacent methyl protons, following the n+1 rule.

-

Amino Protons (-NH₂): In DMSO-d₆, the two amino protons appear as a single, sharp singlet at 7.94 ppm. This is because in DMSO, a hydrogen-bond accepting solvent, the exchange rate of the amino protons is slow enough on the NMR timescale to be observed as a distinct peak. In acetone-d₆, the amino protons appear as two separate broad singlets at 7.28 and 9.67 ppm. This could be due to a different exchange rate or restricted rotation around the C-N bond in this solvent environment. The broadness of the signals is characteristic of protons attached to nitrogen.

¹³C NMR Spectral Data

Due to the unavailability of experimentally derived ¹³C NMR data in the public domain, a predicted spectrum is presented below. This prediction is based on computational algorithms and provides an expected range for the chemical shifts of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| 14.2 | -CH₃ (Ethyl group) |

| 62.5 | -O-CH₂- (Ethyl group) |

| 145.8 | C2 (Carbon of the thiadiazole ring) |

| 160.1 | C=O (Carbonyl carbon of the ester) |

| 168.7 | C5 (Carbon of the thiadiazole ring) |

Data is predicted and should be confirmed with experimental results.

Interpretation of ¹³C NMR Spectrum:

-

Aliphatic Carbons: The methyl (-CH₃) and methylene (-O-CH₂-) carbons of the ethyl group are expected to appear in the upfield region of the spectrum, typically below 70 ppm.

-

Thiadiazole Ring Carbons: The two carbons of the thiadiazole ring (C2 and C5) are expected to be in the downfield region, reflecting their presence in an aromatic heterocyclic system. The carbon attached to the amino group (C5) is predicted to be at a higher chemical shift than the carbon attached to the carboxylate group (C2).

-

Carbonyl Carbon: The carbonyl carbon of the ethyl ester group is anticipated to have the highest chemical shift, typically in the range of 160-170 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-S bonds.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Medium | N-H stretching (Amino group) |

| 3100-3000 | Weak | C-H stretching (Aromatic) |

| 2980-2850 | Medium | C-H stretching (Aliphatic) |

| 1730-1710 | Strong | C=O stretching (Ester) |

| 1640-1600 | Medium | C=N stretching (Thiadiazole ring) |

| 1580-1500 | Medium | N-H bending (Amino group) |

| 1250-1000 | Strong | C-O stretching (Ester) |

| 780-680 | Medium | C-S stretching (Thiadiazole ring) |

Data is based on characteristic functional group frequencies and data from related compounds. [7]

Interpretation of IR Spectrum:

-

N-H Stretching: The presence of the primary amino group (-NH₂) will be indicated by one or two bands in the 3400-3200 cm⁻¹ region.

-

C=O Stretching: A strong absorption band around 1720 cm⁻¹ is a clear indicator of the carbonyl group of the ethyl ester.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the thiadiazole ring are expected in the 1640-1600 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-O and C-S stretching, which are characteristic of the overall molecular structure.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract any atmospheric interferences (e.g., CO₂, H₂O).

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Table 4: Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Ion |

| 174.03 | [M+H]⁺ |

| 196.02 | [M+Na]⁺ |

Data sourced from predicted values and commercial supplier information. [8]

Interpretation of Mass Spectrum:

-

Molecular Ion: The protonated molecule [M+H]⁺ is expected to be observed at an m/z of approximately 174. This confirms the molecular weight of the compound.

Caption: Proposed fragmentation pathway in mass spectrometry.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then transferred to the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS data allows for the unambiguous confirmation of its molecular structure. While some of the presented data is based on predictions due to the limited availability of public experimental spectra, this guide serves as a valuable resource for researchers working with this important heterocyclic compound. It is always recommended to confirm predicted data with in-house experimental results for rigorous scientific validation.

References

- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (URL not available)

-

This compound (C5H7N3O2S). PubChemLite. Available at: [Link]

-

This compound | C5H7N3O2S | CID 2756556. PubChem. Available at: [Link]

- Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (URL not available)

- 449371 Ethyl 5-amino-1,3,4-thiadiazole-2-carboxyl

-

5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester. Chongqing Chemdad Co. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 64837-53-2|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 8. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to Investigating the Biological Activity of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Foreword: The Untapped Potential of a Versatile Scaffold

The 1,3,4-thiadiazole nucleus stands as a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] This five-membered heterocyclic ring is a bioisostere of pyrimidines and oxadiazoles, granting it the ability to readily interact with biological systems.[3] Its inherent aromaticity ensures stability, while the presence of nitrogen and sulfur atoms allows for extensive hydrogen bonding and improved lipid solubility, key features for any potential drug candidate.[4] Derivatives of this scaffold have demonstrated a remarkable breadth of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7]

This guide focuses on a specific, yet promising, member of this family: Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS: 64837-53-2).[8][9] While often utilized as a versatile intermediate in the synthesis of more complex molecules, its own biological activity profile remains largely unexplored.[10][] This document serves as a comprehensive technical manual for researchers and drug development professionals, providing the foundational knowledge and detailed experimental frameworks required to systematically investigate and unlock the therapeutic potential of this compound. We will proceed from its basic synthesis to detailed, field-proven protocols for evaluating its most probable biological activities, grounded in the established pharmacology of the 1,3,4-thiadiazole class.

Synthesis and Physicochemical Properties

A common and efficient method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with a suitable carbon source, often in the presence of a dehydrating agent.[12]

Generic Synthesis Pathway for 2,5-disubstituted 1,3,4-thiadiazoles

Caption: General synthesis route for 1,3,4-thiadiazoles.

Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₅H₇N₃O₂S |

| Molecular Weight | 173.20 g/mol [8] |

| IUPAC Name | This compound[8] |

| CAS Number | 64837-53-2[10] |

| Appearance | Solid (typically powder) |

| Melting Point | 197-199°C[] |

| SMILES | CCOC(=O)C1=NN=C(S1)N[8][10] |

Potential Biological Activities and Mechanistic Insights

The diverse biological activities of 1,3,4-thiadiazole derivatives are well-documented.[1][2] This structural class is known to interact with various enzymes and cellular pathways, suggesting that this compound may possess similar capabilities.

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a core component of several antimicrobial agents.[13] The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the free amino group on the thiadiazole ring, as in our target compound, has been highlighted as a key feature for potent antimicrobial action.[14]

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives have been investigated as potential anticancer agents.[3][7][15] Their mechanisms are varied and include:

-

Enzyme Inhibition: They are known to inhibit crucial enzymes involved in cancer progression, such as carbonic anhydrases (CAs), cyclooxygenases (COXs), and various kinases.[5]

-

Induction of Apoptosis: Many thiadiazole compounds exert their cytotoxic effects by triggering programmed cell death (apoptosis) in cancer cells.[7] This can occur through interference with cellular processes and signaling pathways that regulate cell survival and proliferation.[4][7]

-

Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, binding to tubulin and disrupting the mitotic spindle, which leads to cell cycle arrest and cell death.[7]

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole compounds are also widely reported.[16][17] This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade and the production of prostaglandins.[5]

Experimental Protocols for Biological Investigation

This section provides detailed, step-by-step methodologies for the preliminary screening of this compound for the activities discussed above.

Protocol for In Vitro Antimicrobial Screening

The initial assessment of antimicrobial properties can be efficiently conducted using agar diffusion methods, followed by quantitative dilution assays to determine the minimum inhibitory concentration (MIC).[18][19][20]

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial screening and MIC determination.

Step-by-Step Methodology: Agar Disk Diffusion Assay [18][20]

-

Preparation of Inoculum: Aseptically pick several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

-

Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.

-

Disk Preparation and Application: Sterilize filter paper disks (6 mm diameter). Aseptically apply a known concentration of this compound (dissolved in a suitable solvent like DMSO) to each disk. Allow the solvent to evaporate. Place the impregnated disks onto the surface of the inoculated agar plates.

-

Controls: Use a disk with the solvent alone as a negative control and a disk with a standard antibiotic (e.g., ciprofloxacin) as a positive control.[16]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

Data Presentation: Zone of Inhibition

| Compound | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

| Test Compound | 50 | Record Value | Record Value |

| Ciprofloxacin | 10 | Record Value | Record Value |

| DMSO (Solvent) | - | 0 | 0 |

A significant zone of inhibition suggests susceptibility and warrants further investigation through MIC determination.

Protocol for In Vitro Anticancer Cytotoxicity Screening

The MTT assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[21] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[22]

Workflow for MTT Cytotoxicity Assay

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Step-by-Step Methodology: MTT Assay [22]

-

Cell Seeding: Seed a cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[4][22]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and a standard anticancer drug (e.g., 5-Fluorouracil) as a positive control.[4]

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Results

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | Record Value | 100 |

| 1 | Record Value | Calculate |

| 10 | Record Value | Calculate |

| 50 | Record Value | Calculate |

| 100 | Record Value | Calculate |

| IC₅₀ (µM) | - | Determine from graph |

Protocol for In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[23][24][25]

Step-by-Step Methodology: Carrageenan-Induced Paw Edema [25][26]

-

Animal Acclimatization: Use healthy adult rats (e.g., Wistar albino), and allow them to acclimatize to laboratory conditions for at least one week.

-

Grouping and Administration: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac sodium), and test groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally.

-

Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume immediately after the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Data Presentation: Anti-inflammatory Activity

| Group | Dose (mg/kg) | Paw Volume (ml) at 3h | % Edema Inhibition |

| Control (Vehicle) | - | Record Value | 0 |

| Standard (Diclofenac) | 10 | Record Value | Calculate |

| Test Compound | 25 | Record Value | Calculate |

| Test Compound | 50 | Record Value | Calculate |

Conclusion and Future Directions

This compound, by virtue of its chemical scaffold, presents a compelling case for investigation as a novel bioactive agent. This guide provides a robust, evidence-based framework for conducting a primary assessment of its antimicrobial, anticancer, and anti-inflammatory potential. The detailed protocols are designed to yield reliable and reproducible data, forming the basis for further research.

Positive results from these initial screenings should prompt more advanced studies, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to identify key structural features that enhance biological activity.

-

Advanced Mechanistic Studies: Investigating the specific molecular targets and signaling pathways affected by the compound.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety profile in more complex animal models.

The systematic application of the principles and protocols outlined herein will enable a thorough and scientifically rigorous evaluation of this compound, potentially unveiling a new lead compound for therapeutic development.

References

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem. (n.d.).

- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).

- IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - Slideshare. (n.d.).

- A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.).

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).

- (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review) - ResearchGate. (n.d.).

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10).

- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.).

- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (n.d.).

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models | springermedicine.com. (2018, January 2).

- MTT assay protocol | Abcam. (n.d.).

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).

- Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed. (n.d.).

- This compound | C5H7N3O2S | CID 2756556 - PubChem. (n.d.).

- 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (n.d.).

- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025, August 8).

- 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.).

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. (2023, December 14).

- Thiadiazole derivatives as anticancer agents - PMC - NIH. (n.d.).

- This compound | 64837-53-2 - J&K Scientific. (n.d.).

- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - NIH. (2024, July 27).

- 1,3,4-Thiadiazole-2-carboxylicacid, 5-amino-, ethyl ester - (CAS 64837-53-2). (n.d.).

- Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2025, August 6).

- Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC - NIH. (n.d.).

- A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls. (n.d.).

- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole - Chemical Methodologies. (n.d.).

- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.).

- Ethyl 2-aminothiazole-5-carboxylate synthesis - ChemicalBook. (n.d.).

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (2022, December 6).

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH. (n.d.).

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. (n.d.).

- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - MDPI. (n.d.).

- 64837-53-2|this compound - BLDpharm. (n.d.).

- Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC. (n.d.).

- synthesis and antimicrobial activity of some (2-amino-5-thiol-1, 3, 4-thiadiazole derivatives - Baghdad Science Journal. (n.d.).

Sources

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bepls.com [bepls.com]

- 8. This compound | C5H7N3O2S | CID 2756556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 64837-53-2|this compound|BLD Pharm [bldpharm.com]

- 10. jk-sci.com [jk-sci.com]

- 12. bu.edu.eg [bu.edu.eg]

- 13. chemmethod.com [chemmethod.com]

- 14. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 24. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 25. ijpras.com [ijpras.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Proposed Mechanism of Action for Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2][3][4] Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, a prominent derivative, has emerged as a compound of significant interest for its potential therapeutic applications, particularly in oncology.[5][6] This technical guide synthesizes current understanding and proposes a putative mechanism of action for this compound. We will delve into its potential as a modulator of critical cellular pathways implicated in cancer progression. This document will provide a comprehensive overview of the hypothesized mechanism, supported by virtual experimental data and detailed protocols for validation, designed for researchers, scientists, and professionals in drug development.

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[6] Its unique electronic properties and ability to act as a bioisostere for other five-membered rings have made it a privileged scaffold in the design of novel therapeutic agents.[6] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[2][4][7]

This compound (EATC) is a key intermediate in the synthesis of more complex pharmaceutical agents and has also been investigated for its intrinsic biological activities.[5][] Its structure, featuring an amino group and an ethyl carboxylate moiety, provides opportunities for diverse chemical modifications to enhance potency and selectivity. This guide will focus on a proposed mechanism of action centered on its potential anticancer properties.

Proposed Mechanism of Action: Inhibition of Carbonic Anhydrase and Induction of Apoptosis

Based on the well-documented activity of sulfonamide-bearing 1,3,4-thiadiazole derivatives as potent inhibitors of carbonic anhydrases (CAs), we hypothesize that EATC, while not a classical sulfonamide, may interact with the active site of specific CA isozymes that are overexpressed in various cancers, such as CA IX and CA XII.[9][10] These enzymes play a crucial role in maintaining the pH balance in tumor microenvironments, promoting cancer cell survival and proliferation.

Our central hypothesis is that this compound acts as a dual-action anticancer agent by:

-

Inhibiting tumor-associated carbonic anhydrase isozymes , leading to a disruption of pH regulation and subsequent metabolic stress in cancer cells.

-

Inducing apoptosis through the activation of intrinsic mitochondrial pathways, potentially as a downstream consequence of enzymatic inhibition and cellular stress.

This proposed mechanism is illustrated in the following signaling pathway diagram:

Caption: Proposed signaling pathway for EATC's anticancer activity.

Supporting Evidence: In Vitro Experimental Data

To validate our hypothesis, a series of in vitro experiments were conceptually designed. The following tables summarize the expected outcomes.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of EATC against human carbonic anhydrase isozymes hCA I, hCA II (cytosolic, off-target) and hCA IX, hCA XII (tumor-associated, target) would be evaluated.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| EATC | >10,000 | 8,500 | 150 | 220 |

| Acetazolamide (Control) | 250 | 12 | 25 | 5.7 |

This data is hypothetical and for illustrative purposes.

The expected results indicate that EATC would exhibit selective inhibition towards the tumor-associated isozymes hCA IX and hCA XII over the ubiquitous cytosolic forms.

Cell Viability Assay (MTT)

The cytotoxic effect of EATC on a panel of cancer cell lines known to overexpress CA IX (e.g., MCF-7 - breast cancer, HepG2 - liver cancer) versus normal cell lines would be assessed.[11]

| Cell Line | EATC IC50 (µM) |

| MCF-7 (CA IX positive) | 15.5 |

| HepG2 (CA IX positive) | 22.8 |

| Normal Fibroblasts | >100 |

This data is hypothetical and for illustrative purposes.

These anticipated results would suggest a selective cytotoxic effect of EATC on cancer cells overexpressing target CAs.

Apoptosis Marker Expression (Western Blot)

To confirm the induction of apoptosis, the expression levels of key apoptotic proteins in MCF-7 cells treated with EATC would be analyzed.

| Protein | Control | EATC (15 µM) | Fold Change |

| Bax | 1.0 | 2.8 | +2.8 |

| Bcl-2 | 1.0 | 0.4 | -2.5 |

| Cleaved Caspase-9 | 1.0 | 3.5 | +3.5 |

| Cleaved Caspase-3 | 1.0 | 4.2 | +4.2 |

This data is hypothetical and for illustrative purposes.

The expected upregulation of pro-apoptotic Bax and cleaved caspases, along with the downregulation of anti-apoptotic Bcl-2, would strongly support the induction of apoptosis via the intrinsic pathway.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay Protocol

This protocol describes a stopped-flow spectrophotometric method to determine the inhibition constants (Ki) of EATC against various CA isozymes.

-

Enzyme and Inhibitor Preparation:

-

Recombinantly express and purify human CA isozymes (I, II, IX, and XII).

-

Prepare stock solutions of EATC and Acetazolamide (control inhibitor) in DMSO.

-

-

Assay Procedure:

-

The assay measures the CO2 hydration activity of the CA enzyme.

-

Equilibrate the enzyme solution in a buffered solution (e.g., TRIS-HCl, pH 7.4).

-

Rapidly mix the enzyme solution with a CO2-saturated solution in a stopped-flow instrument.

-

Monitor the change in absorbance of a pH indicator (e.g., p-nitrophenol) at a specific wavelength.

-

Repeat the measurement at various concentrations of EATC to determine the IC50 value.

-

-

Data Analysis:

-

Calculate the initial rates of the enzymatic reaction.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.

Western Blot Protocol for Apoptosis Markers

This protocol details the procedure for detecting changes in apoptotic protein expression in cancer cells treated with EATC.

-

Cell Culture and Treatment:

-

Culture MCF-7 cells to 70-80% confluency.

-

Treat the cells with EATC at its IC50 concentration for 24 hours. A vehicle-treated group (DMSO) serves as the control.

-

-

Protein Extraction:

-

Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-